3-methyl-5-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Description
3-methyl-5-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C16H19N5O6S2 and its molecular weight is 441.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and immune responses, respectively .
Mode of Action
The compound interacts with its targets through molecular docking , forming favorable interactions with active residues of ATF4 and NF-kB proteins . This interaction leads to changes in the proteins’ activities, influencing cellular processes such as inflammation and apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways, including the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can exert neuroprotective and anti-inflammatory effects .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
3-methyl-5-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O6S2/c1-19-10-17-18-15(19)28(23,24)11-5-7-21(8-6-11)29(25,26)12-3-4-14-13(9-12)20(2)16(22)27-14/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLUMLJZOOXDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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